4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S2/c1-12-9-14(18)4-5-17(12)24(21,22)20-11-13-6-7-19-15(10-13)16-3-2-8-23-16/h2-10,20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIKMWNIWFQSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with the benzenesulfonamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or nitro groups .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds containing pyridine and thiophene moieties exhibit significant antiviral properties. For instance, derivatives similar to 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide have shown efficacy against various viral strains, including HIV and influenza viruses. The mechanism often involves inhibition of viral replication and interference with viral entry into host cells .
Anti-inflammatory Properties
Compounds with sulfonamide groups are known for their anti-inflammatory effects. Research has demonstrated that this compound can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. In vitro studies have shown that this compound can reduce inflammation markers in cell cultures, suggesting its potential use in treating inflammatory diseases .
Anticancer Potential
The compound's structural components allow it to interact with various biological targets implicated in cancer progression. Specifically, it has been investigated as a c-KIT kinase inhibitor, which is relevant in the treatment of gastrointestinal stromal tumors (GISTs). By inhibiting this kinase, the compound may prevent tumor growth and metastasis, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzenesulfonamide Derivatives
Key Observations:
Substituent Diversity : The target compound’s pyridine-thiophene moiety distinguishes it from analogues with simpler aryl or heteroaryl groups (e.g., thiazole in ).
Fluorine Positioning : Fluorine at the 4-position (vs. 2-position in ) may alter electronic effects on the sulfonamide’s acidity and binding affinity.
Hybrid Scaffolds : Thiophene-pyridine systems (target compound) vs. pyran-thiophene () or thiazole-pyridine () highlight divergent strategies for modulating steric and electronic profiles.
Research Findings and Implications
- Metabolic Stability: Fluorinated benzenesulfonamides generally exhibit prolonged half-lives compared to non-fluorinated analogues (e.g., vs. ).
- Gaps in Data : Empirical data on the target compound’s solubility, binding affinity, and toxicity are absent in the reviewed literature, necessitating further biochemical profiling.
Biological Activity
The compound 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by its unique structural features, including a fluorine atom, a thiophene moiety, and a pyridine ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, including enzyme inhibition and receptor binding, which may lead to therapeutic applications in various diseases.
Structural Characteristics
- IUPAC Name : 4-fluoro-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
- Molecular Formula : C17H15FN2O2S2
- InChI Key : ULIKMWNIWFQSBZ-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the preparation of thiophene and pyridine intermediates, followed by their coupling with benzenesulfonamide. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions are optimized for high purity and yield, often involving specific solvents and temperatures.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing downstream signaling pathways. The specific mechanism can vary depending on the biological context and the compound's structure-activity relationship .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . This suggests potential applications in treating bacterial infections.
Anticancer Potential
The compound's structural features may also confer anticancer properties. Studies have shown that related sulfonamides can inhibit cancer cell proliferation by reversing transformed phenotypes in cell lines, indicating a possible role in cancer therapy . Further exploration of its effects on specific cancer types is warranted.
Case Studies
- Enzyme Inhibition : A study highlighted the ability of certain sulfonamide derivatives to inhibit lipoxygenases (LOXs), which are implicated in inflammatory responses and cancer progression. The identified compounds displayed nanomolar potency against specific LOX isoforms, suggesting that this compound may share similar inhibitory profiles .
- Antiviral Activity : Investigations into N-Heterocycles have revealed promising antiviral properties for compounds with structural similarities to the target compound. These studies suggest that modifications to the pyridine or thiophene moieties could enhance antiviral efficacy against specific viral targets .
Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-fluoro-2-methylbenzenesulfonamide | Structure | Antimicrobial |
| N-(pyridin-4-ylmethyl)benzenesulfonamide | Structure | Anticancer |
| 2-(thiophen-2-yl)pyridine | Structure | Enzyme Inhibition |
Uniqueness
The unique combination of functional groups in this compound may confer specific biological activities that distinguish it from similar compounds. Its potential as a building block for more complex molecules further enhances its value in research and development across various scientific fields .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-fluoro-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a benzenesulfonyl chloride derivative and a pyridine-thiophene amine intermediate. Key steps include:
- Coupling the thiophene-pyridine moiety to the benzenesulfonamide core using triethylamine as a base in dimethylformamide (DMF) at 80–100°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Critical conditions: anhydrous solvents, controlled temperature, and inert atmosphere to prevent side reactions .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound, and what characteristic signals should be observed?
- Methodological Answer :
- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.2–8.5 ppm), thiophene protons as multiplets (δ 7.1–7.3 ppm), and sulfonamide NH as a broad singlet (δ 5.5–6.0 ppm) .
- IR Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ confirm sulfonamide and fluoro groups .
- 19F NMR : A singlet near δ -110 ppm verifies the fluorine atom’s presence .
Q. How can researchers design initial in vitro assays to evaluate the biological activity of this sulfonamide derivative?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, tyrosine kinases) .
- Assay Setup : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (reported Kd values range 10–100 nM for similar compounds) .
- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate via dose-response curves .
Advanced Research Questions
Q. What strategies can be employed to optimize the synthetic yield and purity of this compound when scaling up reactions?
- Methodological Answer :
- Solvent Optimization : Replace DMF with N-methylpyrrolidone (NMP) for better solubility and easier post-reaction removal .
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of thiophene-pyridine intermediates .
- Process Analytics : Use inline FTIR or HPLC to monitor reaction progress and minimize impurities .
Q. How should researchers address discrepancies in reported binding affinities of this compound across different biological targets?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, buffer composition) to isolate variables .
- Structural Analysis : Perform X-ray crystallography (using SHELX or WinGX) to resolve binding modes and identify conformational flexibility .
- Data Reconciliation : Apply statistical models (e.g., ANOVA) to evaluate whether differences are significant or due to experimental noise .
Q. What advanced computational methods are suitable for predicting the binding modes and pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., COX-2, EGFR kinases) .
- QSAR Modeling : Train models on datasets of sulfonamide derivatives to predict logP, solubility, and bioavailability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
